Z-Asn-Phe-psi (CH(OH)CH2N)Pro-OtBu

HIV-1 protease inhibition N-terminal capping group SAR Ki comparison

Z-Asn-Phe-psi(CH(OH)CH2N)Pro-OtBu (CAS 127749-91-1, MW 582.7 g/mol, C₃₁H₄₂N₄O₇) is a synthetic tripeptide analog belonging to the hydroxyethylamine (HEA) class of transition-state isostere inhibitors of HIV-1 protease. The compound features a non-hydrolysable CH(OH)-CH₂-N linkage replacing the scissile Phe-Pro peptide bond, with carbobenzyloxy (Z) protection at the N-terminus and tert-butyl ester (OtBu) at the C-terminus, producing a minimal protected HEA core scaffold suitable for selective synthetic elaboration.

Molecular Formula C31H42N4O7
Molecular Weight 582.7 g/mol
CAS No. 127749-91-1
Cat. No. B8303011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Asn-Phe-psi (CH(OH)CH2N)Pro-OtBu
CAS127749-91-1
Molecular FormulaC31H42N4O7
Molecular Weight582.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O
InChIInChI=1S/C31H42N4O7/c1-31(2,3)42-29(39)25-15-10-16-35(25)19-26(36)23(17-21-11-6-4-7-12-21)33-28(38)24(18-27(32)37)34-30(40)41-20-22-13-8-5-9-14-22/h4-9,11-14,23-26,36H,10,15-20H2,1-3H3,(H2,32,37)(H,33,38)(H,34,40)/t23-,24-,25-,26+/m0/s1
InChIKeyUYYUHWSVKOGLPA-ASDGIDEWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Asn-Phe-psi(CH(OH)CH2N)Pro-OtBu (CAS 127749-91-1): A Minimal Hydroxyethylamine Transition-State Isostere Scaffold for HIV-1 Protease Inhibitor Development


Z-Asn-Phe-psi(CH(OH)CH2N)Pro-OtBu (CAS 127749-91-1, MW 582.7 g/mol, C₃₁H₄₂N₄O₇) is a synthetic tripeptide analog belonging to the hydroxyethylamine (HEA) class of transition-state isostere inhibitors of HIV-1 protease [1]. The compound features a non-hydrolysable CH(OH)-CH₂-N linkage replacing the scissile Phe-Pro peptide bond, with carbobenzyloxy (Z) protection at the N-terminus and tert-butyl ester (OtBu) at the C-terminus, producing a minimal protected HEA core scaffold suitable for selective synthetic elaboration [2]. The HEA isostere mimics the tetrahedral transition state formed during aspartic protease-catalyzed peptide bond hydrolysis, a design principle validated by the X-ray crystal structure of the closely related heptapeptide inhibitor JG-365 bound to HIV-1 protease at 2.4 Å resolution (PDB 7HVP) [3]. Typical commercial purity exceeds 97%, with solubility in DMSO and methanol but limited aqueous solubility due to hydrophobic residues [1].

Why Generic Substitution Fails for Z-Asn-Phe-psi(CH(OH)CH2N)Pro-OtBu: N-Terminal Group, Asn Residue, and Protecting-Group Architecture Critically Modulate HIV-1 Protease Binding Affinity and Synthetic Utility


Compounds within the hydroxyethylamine isostere class cannot be generically interchanged for HIV-1 protease research because both the N-terminal capping group and the P2 residue produce large-magnitude shifts in inhibitory potency. Replacing the Z (carbobenzyloxy) group on the target compound with quinoline-2-carbonyl yields a >10-fold change in Ki for the elaborated Cbz-Asn[Phe-HEA-Pro]IlePheOMe series (Ki = 1.0 nM for Cbz vs. 0.1 nM for Qua) [1]. Omission of the Asn residue at P2—as in the truncated analog (carbobenzyloxy)-Phe-psi[CH(OH)CH₂N]Pro-O-t-Bu—reduces affinity by more than three orders of magnitude, from low-nanomolar to Ki ≈ 17 μM, with a corresponding ~70-fold acceleration of the dissociation rate constant (koff = 14 s⁻¹ vs. 0.20 s⁻¹ for Asn-containing analogs) [2]. Furthermore, the orthogonal Z/OtBu protecting-group pair in Z-Asn-Phe-psi(CH(OH)CH₂N)Pro-OtBu enables sequential, chemoselective deprotection—a synthetic feature absent in fully elaborated inhibitors such as JG-365 that precludes their use as modular building blocks [3]. These data collectively demonstrate that even seemingly conservative substitutions of N-terminal group, P2 amino acid, or C-terminal protection produce functionally non-equivalent compounds.

Quantitative Differentiation Evidence for Z-Asn-Phe-psi(CH(OH)CH2N)Pro-OtBu Against Closest Structural Analogs


N-Terminal Group SAR: Z (Carbobenzyloxy) vs. Quinoline-2-Carbonyl Produces a >10-Fold Difference in HIV-1 Protease Ki for Elaborated Analogs

In a systematic SAR study by Rich et al. (1992), two elaborated analogs differing only in their N-terminal capping group were compared head-to-head using the same continuous fluorometric assay [1]. The Cbz (Z)-capped analog Cbz-Asn[Phe-HEA-Pro]IlePheOMe exhibited Ki = 1.0 nM, whereas the quinoline-2-carbonyl (Qua)-capped analog Qua-Asn-[Phe-HEA-Pro]-Ile-Phe-OMe achieved Ki = 0.1 nM, a 10-fold improvement in binding affinity attributable solely to the N-terminal group replacement. This demonstrates that the Z group—while providing synthetic orthogonality and UV-detectability for purification—imparts measurably distinct binding properties compared to aromatic heterocyclic N-terminal caps. The target compound Z-Asn-Phe-psi(CH(OH)CH₂N)Pro-OtBu retains this same Z-Asn N-terminal architecture and thus serves as the appropriate scaffold for systematic N-terminal SAR exploration.

HIV-1 protease inhibition N-terminal capping group SAR Ki comparison

P2 Asn Residue Requirement: Omission of Asn Reduces HIV-1 Protease Affinity by >1,000-Fold and Accelerates Dissociation by ~70-Fold

Furfine et al. (1992) determined binding rate constants for five HIV-1 protease inhibitors by stopped-flow spectrofluorometry [1]. The compound (carbobenzyloxy)-Phe-psi[CH(OH)CH₂N]Pro-O-t-Bu (compound 3), which is structurally identical to the target compound except for the absence of the Asn residue at P2, exhibited a steady-state Ki of 17 ± 1 μM and a dissociation rate constant (koff) of 14 ± 1 s⁻¹. In contrast, the Asn-containing analog quinoline-2-carbonyl-Asn-Phe-psi[CH(OH)CH₂N]Pro-O-t-Bu (1R) displayed a calculated Kd of 1.3 ± 0.1 μM (comparable to its Ki of 1.5 ± 0.1 μM) with a koff of only 0.204 ± 0.003 s⁻¹—approximately 70-fold slower dissociation [1]. Even the elaborated Cbz-Asn-containing inhibitor Cbz-Asn[Phe-HEA-Pro]IlePheOMe achieved Ki = 1.0 nM, indicating that the Asn residue at P2 contributes at least three orders of magnitude to binding affinity via hydrogen-bonding interactions with the S2 subsite of HIV-1 protease [2]. These data establish that the Asn residue in the target compound is not a dispensable structural element but a critical pharmacophoric determinant.

HIV-1 protease binding kinetics Asn P2 residue structure-affinity relationship

Hydroxyethylamine Stereochemistry at the Chiral Hydroxyl Carbon: S-Configuration Is Preferred for HIV-1 Protease Inhibition Based on Crystallographic and SAR Evidence

The X-ray crystal structure of JG-365 (Ac-Ser-Leu-Asn-Phe-psi[CH(OH)CH₂N]-Pro-Ile-Val-OMe) bound to HIV-1 protease at 2.4 Å resolution (PDB 7HVP) revealed that the bound inhibitor diastereomer has the S configuration at the hydroxyethylamine chiral carbon, with the hydroxyl group positioned between the active site aspartate carboxyl groups (Asp25 and Asp25′) within hydrogen-bonding distance [1]. Comparison with a reduced peptide bond inhibitor–protease complex confirmed that these hydrogen-bond contacts confer the exceptional binding strength of JG-365 (Ki = 0.24 nM) [1]. Rich et al. (1991) subsequently demonstrated that the hydroxyl group configuration in HEA dipeptide isosteres critically affects HIV-1 protease inhibition, with the S-configuration providing superior potency; the R-configuration can produce alternative binding modes with diminished affinity [2]. For procurement decisions, Z-Asn-Phe-psi(CH(OH)CH₂N)Pro-OtBu must be specified with the correct S-stereochemistry at the hydroxyethylamine carbon to recapitulate the validated JG-365 binding mode.

HEA stereochemistry HIV-1 protease S-configuration preference

Scaffold Minimalism and Orthogonal Protection: Z-Asn-Phe-psi(CH(OH)CH2N)Pro-OtBu as a Synthetic Intermediate vs. JG-365 as a Final Inhibitor

JG-365 (Ac-Ser-Leu-Asn-Phe-psi[CH(OH)CH₂N]-Pro-Ile-Val-OMe, Ki = 0.24 nM) is a fully elaborated heptapeptide inhibitor that cannot serve as a modular synthetic building block [1]. In contrast, Z-Asn-Phe-psi(CH(OH)CH₂N)Pro-OtBu is a minimal tripeptide-analog core scaffold bearing two orthogonal protecting groups: the acid-labile Z (carbobenzyloxy) group at the N-terminus and the base-labile OtBu (tert-butyl ester) at the C-terminus. This orthogonal protection scheme enables sequential, chemoselective deprotection—Z removal via hydrogenolysis or strong acid (HBr/AcOH or TFA) without affecting OtBu, and OtBu removal via mild acid (TFA) or base-mediated hydrolysis without cleaving Z—followed by independent elaboration at either terminus [2]. The minimal scaffold retains only the essential P2-P1-P1'-P2' pharmacophoric elements (Asn-Phe-HEA-Pro) while eliminating P3, P4, P3', and P4' residues present in JG-365, reducing molecular weight from ~883 Da (JG-365) to 582.7 Da. This combination of orthogonal protection and structural minimalism makes Z-Asn-Phe-psi(CH(OH)CH₂N)Pro-OtBu the preferred starting material for systematic SAR campaigns and fragment-based elaboration strategies targeting HIV-1 protease or related aspartic proteases [3].

protected HEA scaffold orthogonal deprotection synthetic intermediate

Hydrolytic Stability: Non-Hydrolysable HEA Isostere Confers Resistance to Protease-Mediated Degradation vs. Natural Peptide Substrates

The hydroxyethylamine (HEA) isostere—CH(OH)-CH₂-N—replaces the scissile peptide bond (–CO–NH–) with a non-hydrolysable secondary amine linkage that is intrinsically resistant to aspartic protease-catalyzed cleavage [1]. This is a defining class-level property of all HEA isostere inhibitors, including Z-Asn-Phe-psi(CH(OH)CH₂N)Pro-OtBu. In contrast, natural peptide substrates of HIV-1 protease (e.g., the p17/p24 Gag-Pol cleavage site) are rapidly hydrolyzed with turnover numbers (kcat) in the range of 1–10 s⁻¹ [2]. The HEA isostere's resistance to hydrolysis has been validated across multiple aspartic protease targets: JG-365 and related HEA inhibitors function as tight-binding, reversible inhibitors rather than substrates, with binding half-lives dictated by dissociation kinetics (minutes to hours) rather than catalytic turnover [3]. For procurement decisions, this property is critical: the compound can be deployed in long-duration enzymatic assays, co-crystallization experiments, and cellular studies without confounding degradation of the inhibitor scaffold itself—a risk inherent to natural peptide-based probes.

metabolic stability non-hydrolysable isostere aspartic protease

Validated Research and Industrial Application Scenarios for Z-Asn-Phe-psi(CH(OH)CH2N)Pro-OtBu Based on Quantitative Evidence


Divergent Synthesis of HIV-1 Protease Inhibitor Libraries via Orthogonal N- and C-Terminal Elaboration

Z-Asn-Phe-psi(CH(OH)CH₂N)Pro-OtBu serves as a protected, minimal HEA core scaffold for divergent library synthesis targeting the S3–S3′ subsites of HIV-1 protease. The orthogonal Z/OtBu protecting groups enable sequential chemoselective deprotection: (i) hydrogenolytic removal of Z (H₂, Pd-C) exposes the free N-terminal amine for acylation or reductive amination with diverse carboxylic acids or aldehydes to probe P3/P4 subsite requirements; (ii) subsequent acidolytic removal of OtBu (TFA/CH₂Cl₂) liberates the C-terminal carboxylate for amide coupling with amine nucleophiles to explore P2′/P3′ SAR. This strategy directly mirrors the approach of Rich et al. (1992), who systematically varied P3 and P3′ substituents on the HEA core to achieve Ki values ranging from 0.1 to >100 nM [1]. The scaffold's ~34% lower molecular weight compared to JG-365 reduces synthetic step count and improves atom economy in library production.

Biochemical and Biophysical Characterization of HIV-1 Protease Inhibitor Binding Kinetics Using Stopped-Flow Spectrofluorometry

The HEA isostere scaffold—exemplified by the quinoline-2-carbonyl analog of Z-Asn-Phe-psi(CH(OH)CH₂N)Pro-OtBu—provides intrinsic tryptophan-free quenching of HIV-1 protease intrinsic protein fluorescence upon binding, enabling direct, label-free measurement of association and dissociation rate constants by stopped-flow spectrofluorometry [1]. Furfine et al. (1992) exploited this property to resolve two-step binding kinetics for the S-diastereomer (1S; Kd = 0.3 ± 0.3 μM), establishing that inhibitor binding proceeds via rapid collision complex formation (k₁ = 1.1 × 10⁶ M⁻¹s⁻¹) followed by a slower conformational isomerization step (k₂ = 7 s⁻¹, k₋₂ = 0.1 s⁻¹) [1]. This compound class thus uniquely enables detailed kinetic mechanistic studies without requiring fluorescent labeling of either enzyme or inhibitor—a significant advantage for procuring research-grade inhibitor probes for mechanistic enzymology.

X-Ray Co-Crystallography and Structure-Based Drug Design Using the HEA Pharmacophore

The HEA isostere binding mode is validated at atomic resolution by the JG-365/HIV-1 protease co-crystal structure (PDB 7HVP; R = 0.146 at 2.4 Å), which reveals the (S)-hydroxyethylamine hydroxyl group hydrogen-bonded between catalytic aspartates Asp25 and Asp25′ [1]. This structural validation supports the use of Z-Asn-Phe-psi(CH(OH)CH₂N)Pro-OtBu as a co-crystallization ligand or as a starting scaffold for structure-based design. The compound's moderate molecular weight (582.7 Da) and defined stereochemistry facilitate interpretation of electron density maps, while the Z and OtBu protecting groups provide synthetic handles for introducing heavy-atom derivatives (e.g., brominated or iodinated aryl groups at the N-terminus after Z removal) for experimental phasing. The validated binding pose ensures that analogs elaborated from this scaffold will maintain the critical hydrogen-bonding contacts to the catalytic aspartates essential for tight-binding inhibition.

Cross-Target Aspartic Protease Profiling: HIV-1 Protease, Renin, BACE-1, and Cathepsin D Selectivity Studies

The HEA isostere motif has proven applicable across multiple aspartic proteases including HIV-1 protease, renin, BACE-1 (β-secretase), and cathepsin D [1]. Z-Asn-Phe-psi(CH(OH)CH₂N)Pro-OtBu, as a minimal HEA scaffold, can be elaborated with target-specific P3/P4 and P2′/P3′ substituents to generate selectivity panels for aspartic protease profiling. The ClogP and solubility properties of the parent scaffold (soluble in DMSO and methanol; limited aqueous solubility) are consistent with cell-permeable inhibitor design after appropriate side-chain optimization . Procurement of this scaffold enables systematic cross-target SAR studies: the same HEA core can be differentially elaborated to achieve HIV-1 protease selectivity (via P1 benzyl and P1′ Pro) or BACE-1 activity (via P1 Leu mimetic and P2′ polar substituents), providing a unified chemical starting point for multi-target aspartic protease inhibitor programs.

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